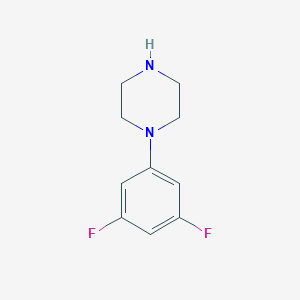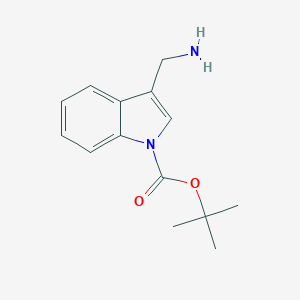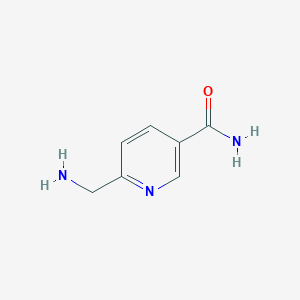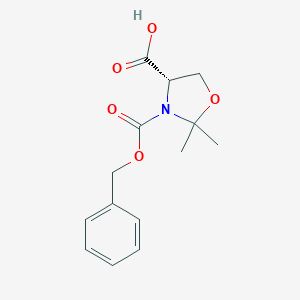
2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol, also known as DHP or methanopyrrolidine, is a heterocyclic compound that has gained attention in scientific research due to its unique structure and potential applications in the field of drug discovery. DHP is a bicyclic compound that contains a pyrrolizidine ring system fused with a cyclopropane ring, which confers its unique properties.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol has been studied extensively for its potential applications in drug discovery. It has been shown to have a range of biological activities, including antitumor, antiviral, and antibacterial properties. 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol is not well understood, but it is thought to act through a variety of mechanisms. It has been shown to inhibit the activity of enzymes involved in DNA replication, which may contribute to its antitumor and antiviral properties. 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol has also been shown to modulate the activity of ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antiviral and antibacterial properties. 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In addition, 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol has been shown to modulate the activity of ion channels in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol is its unique structure, which confers a range of biological activities. 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol has been shown to have antitumor, antiviral, and antibacterial properties, as well as neuroprotective effects. However, one limitation of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol is its relatively complex synthesis method, which may limit its use in large-scale drug discovery efforts.
Direcciones Futuras
There are several future directions for the study of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol. One potential area of research is the development of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol derivatives with improved biological activity and pharmacokinetic properties. Another area of research is the elucidation of the mechanism of action of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol, which may lead to the development of more specific and effective drugs. Finally, the potential applications of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol in the treatment of neurodegenerative diseases warrant further investigation.
Métodos De Síntesis
The synthesis of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol involves the reaction of a cyclopropane derivative with a pyrrolidine derivative under specific conditions. The most commonly used method for the synthesis of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with a primary amine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol product.
Propiedades
Número CAS |
183154-63-4 |
|---|---|
Fórmula molecular |
C8H9NO |
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
6-azatricyclo[4.3.0.02,4]nona-1(9),7-dien-2-ol |
InChI |
InChI=1S/C8H9NO/c10-8-4-6(8)5-9-3-1-2-7(8)9/h1-3,6,10H,4-5H2 |
Clave InChI |
HRPXCACMOMJATR-UHFFFAOYSA-N |
SMILES |
C1C2C1(C3=CC=CN3C2)O |
SMILES canónico |
C1C2C1(C3=CC=CN3C2)O |
Sinónimos |
Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B70325.png)
![Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate](/img/structure/B70330.png)



![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B70335.png)



![N-[(E)-2-phenylethenyl]propanamide](/img/structure/B70351.png)


![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)
